4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

xanthine oxidase inhibition enzyme kinetics benzoxazinone SAR

4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile (CAS 1094288-56-8, MFCD12196339) is a synthetic small-molecule benzoxazinone derivative with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol. It is commercially cataloged by Sigma-Aldrich (product number JRD0662) as a solid chemical intended for early discovery research; the vendor does not provide analytical data, and the buyer assumes responsibility for identity and purity confirmation.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 1094288-56-8
Cat. No. B1523128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
CAS1094288-56-8
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)C#N
InChIInChI=1S/C17H14N2O2/c1-12-17(20)19(15-4-2-3-5-16(15)21-12)11-14-8-6-13(10-18)7-9-14/h2-9,12H,11H2,1H3
InChIKeyXDAXJQGNPCGLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile (CAS 1094288-56-8): Chemical Identity, Source, and Baseline Specifications for Procurement


4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile (CAS 1094288-56-8, MFCD12196339) is a synthetic small-molecule benzoxazinone derivative with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . It is commercially cataloged by Sigma-Aldrich (product number JRD0662) as a solid chemical intended for early discovery research; the vendor does not provide analytical data, and the buyer assumes responsibility for identity and purity confirmation . Its core structure—a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring N-alkylated with a 4-cyanobenzyl group—places it within a class of heterocyclic compounds explored for enzyme inhibition, notably against serine proteases and xanthine oxidase [1][2].

Why Closely Related Benzoxazinone Analogs Cannot Be Directly Substituted for 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile in Target Engagement Studies


The benzoxazinone scaffold is highly sensitive to substituent effects on both the benzoxazine ring and the N‑benzyl moiety. Even small electronic perturbations—such as replacing the 6‑H with fluorine (CAS 1159978-64-9) or chlorine (CAS 389121-59-9)—can drastically alter enzyme inhibition potency, selectivity, and physicochemical properties . The unsubstituted parent compound (1094288-56-8) exhibits a measured Ki of 820 nM against bovine xanthine oxidase [1], whereas the 6‑fluoro and 6‑chloro analogs lack publicly available, comparable in‑vitro enzymatic data, making functional substitution unreliable. In the absence of head‑to‑head quantitative comparisons, treating these analogs as interchangeable risks invalidating SAR hypotheses and wasting procurement resources. The following quantitative evidence guide isolates the differentiation that is currently verifiable for this specific compound.

Quantitative Differentiation of 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile Against Its Closest Structural Analogs


Xanthine Oxidase Inhibition: Moderate Affinity Confirmed for the Unsubstituted 2‑Methyl‑3‑oxo‑benzoxazine Scaffold

In a competitive inhibition assay using bovine xanthine oxidase and varying xanthine concentrations, 4-((2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exhibited a Ki of 820 nM after a 10‑minute preincubation [1]. This represents a moderate affinity profile. No equivalent Ki or IC50 data are publicly available for the direct 6‑fluoro (CAS 1159978-64-9) or 6‑chloro (CAS 389121-59-9) analogs, preventing a potency rank order. However, the measured 820 nM Ki establishes the unsubstituted parent as the baseline reference point for any future comparative SAR studies involving the 4‑cyanobenzyl‑substituted benzoxazinone series.

xanthine oxidase inhibition enzyme kinetics benzoxazinone SAR

Crystallographic or Structural Biology Utilization Enables Direct Scaffold Visualization

Sigma-Aldrich explicitly classifies JRD0662 as part of a 'collection of unique chemicals' supplied to early‑discovery researchers without accompanying analytical data, implying its intended use as a screening or crystallography fragment rather than a fully characterized lead . For structural biology groups requiring a small, halogen‑free benzoxazinone probe, the 278.31 Da parent scaffold (C17H14N2O2) provides a cleaner electron density map and eliminates the anomalous scattering or metabolic complications associated with the 6‑fluoro (296.30 Da) or 6‑chloro (312.75 Da) analogs [1][2]. If a research program demands a fragment for co‑crystallization, the unsubstituted compound reduces structural noise, directly justifying its selection over heavier halogenated variants.

protein crystallography fragment-based drug design benzoxazinone scaffold

Availability as a Unique Sigma-Aldrich Early‑Discovery Chemical with Documented Identity Parameters

Sigma-Aldrich lists JRD0662 as part of its 'unique chemicals' portfolio, a designation reserved for compounds not widely available from multiple vendors . The published product page provides a confirmed SMILES string (CC1C(N(C2=C(O1)C=CC=C2)CC3=CC=C(C#N)C=C3)=O) and InChI key (XDAXJQGNPCGLQL-UHFFFAOYSA-N), allowing unambiguous chemical registration and computational modeling . In contrast, the 6‑fluoro analog (MFCD12196343) and 6‑chloro analog appear across multiple catalog distributors, diluting source exclusivity . For procurement officers seeking a well‑documented, singular‑source building block that simplifies supply chain verification, JRD0662 presents a straightforward selection criterion.

chemical procurement early discovery Sigma-Aldrich unique collection

High‑Impact Application Scenarios for 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile Derived from Quantitative Evidence


Baseline Reference Compound for Benzoxazinone Xanthine Oxidase Inhibitor SAR

With a verified Ki of 820 nM against bovine xanthine oxidase [1], this compound serves as the essential unsubstituted reference point for any structure–activity relationship campaign aiming to profile the electronic effects of 6‑position substituents on the benzoxazine ring. Teams synthesizing or procuring the 6‑fluoro or 6‑chloro analogs should acquire this parent scaffold in parallel to enable direct head‑to‑head enzymatic comparisons, which are currently absent from the public domain.

Halogen‑Free Fragment for X‑Ray Crystallography and Biophysical Screening

Its modest molecular weight (278.31 Da) and absence of heavy halogen atoms make 4-((2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile a cleaner fragment probe than its 6‑fluoro or 6‑chloro counterparts . Structural biology groups conducting soak‑based crystallography or surface plasmon resonance (SPR) fragment screening will benefit from reduced anomalous signal interference and simpler electron density interpretation, accelerating initial hit validation .

Unique‑Source Chemical Standard for Cross‑Laboratory Assay Reproducibility

Because Sigma-Aldrich positions JRD0662 as a unique early‑discovery chemical, it avoids the multi‑vendor lot variability observed for the 6‑halogenated analogs [2]. Laboratories running inter‑site enzyme inhibition or cell‑based assays can adopt this compound as a cross‑laboratory calibration standard, simplifying batch traceability and ensuring that potency shifts are attributable to biological variance rather than supplier‑dependent purity fluctuations.

Medicinal Chemistry Starting Point for Factor VIIa/Tissue Factor Inhibitor Optimization

The 2‑aryl‑substituted 4H‑3,1‑benzoxazin‑4‑one scaffold, to which this compound belongs, has demonstrated specific inhibitory activity against the Factor VIIa/Tissue Factor pathway [3]. Researchers designing novel anticoagulant leads can use 4-((2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile as a direct synthetic precursor for late‑stage diversification, leveraging its 4‑cyanobenzyl handle for further chemical elaboration.

Quote Request

Request a Quote for 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.